Cas no 875-30-9 (1,3-Dimethylindole)

1,3-Dimethylindole structure
1,3-Dimethylindole structure
Product Name:1,3-Dimethylindole
Número CAS:875-30-9
MF:C10H11N
Megavatios:145.201042413712
MDL:MFCD00030239
CID:721451
PubChem ID:70130
Update Time:2025-11-02

1,3-Dimethylindole Propiedades químicas y físicas

Nombre e identificación

    • 1,3-Dimethyl-1H-indole
    • 1,3-Dimethylindole
    • 1H-Indole,1,3-dimethyl-
    • Indole, 1,3-dimethyl-
    • 1H-Indole, 1,3-dimethyl-
    • NAPPMSNSLWACIV-UHFFFAOYSA-N
    • NT347J42P8
    • N-Methylscatole
    • 1-Methylskatole
    • NSC6231
    • 1,3-dimethyl-1h indole
    • 1,3-Dimethyl-1H-indole #
    • Indole, 1,3-dimethyl- (8CI)
    • 1H-Indole, 1,3-dimethyl- (9CI)
    • ST24036810
    • Q27285040
    • 1,3-Dimethyl-1H-indole (ACI)
    • Indole, 1,3-dimethyl- (7CI, 8CI)
    • 3-Methyl-N-methylindole
    • NSC 6231
    • AKOS004118415
    • MFCD00030239
    • AS-56995
    • SCHEMBL146530
    • 875-30-9
    • NSC-6231
    • AKOS BC-1858
    • NS00022858
    • 1H-Indole, 1,3-dimethyl-(9CI)
    • DTXCID80158851
    • DB-354182
    • EINECS 212-872-1
    • CS-0147139
    • Indole, 1,3-dimethyl-(8CI)
    • DTXSID80236360
    • D70578
    • UNII-NT347J42P8
    • MDL: MFCD00030239
    • Renchi: 1S/C10H11N/c1-8-7-11(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3
    • Clave inchi: NAPPMSNSLWACIV-UHFFFAOYSA-N
    • Sonrisas: C1C=C2C(C)=CN(C2=CC=1)C

Atributos calculados

  • Calidad precisa: 145.089
  • Masa isotópica única: 145.089
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 0
  • Complejidad: 144
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 4.9
  • Xlogp3: 2.4

Propiedades experimentales

  • Denso: 1.0472 (rough estimate)
  • Punto de fusión: 142°C
  • Punto de ebullición: 258.55°C
  • Punto de inflamación: 111°C
  • índice de refracción: 1.5000 (estimate)

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1,3-Dimethylindole Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
Referencia
Design, synthesis and biological evaluation of novel 2-sulfonylindoles as potential anti-inflammatory therapeutic agents for treatment of acute lung injury
Xia, Qinqin ; et al, European Journal of Medicinal Chemistry, 2018, 160, 120-132

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: 3,3-Dimethyl-1-butene ,  Sodium hydride Catalysts: Di-μ-chlorotetrakis(η2-ethene)diiridium ,  1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylet… Solvents: Mesitylene ;  1 h, 150 °C
Referencia
Tandem C-H Transformations by a Single Iridium Catalyst: Direct Access to Indoles and Indolines from o-Alkyl-N-methylanilines
Ohmura, Toshimichi ; et al, ACS Catalysis, 2020, 10(5), 3152-3157

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide ,  Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Acetonitrile ;  24 h, rt
Referencia
Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates
Li, Bao; et al, Organic Letters, 2019, 21(4), 1176-1181

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Palladium diacetate Solvents: Acetonitrile
Referencia
The intramolecular Heck reaction
Link, J. T., Organic Reactions (Hoboken, 2002, 60,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Acetonitrile
Referencia
Ring closure selectivity of the intramolecular Heck reaction
Ha, Hyun-Joon; et al, Bulletin of the Korean Chemical Society, 1998, 19(8), 818-819

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Iron Catalysis of C(sp3)-H Azidation Using a Heteroarene Radical Cation Strategy
Ji, A. Young; et al, Organic Letters, 2023, 25(9), 1541-1546

Métodos de producción 7

Condiciones de reacción
Referencia
Alkylation of indoles utilizing their thallium(I) salts
Banerji, Avijit; et al, Indian Journal of Chemistry, 1975, 13(9),

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: 1-Methylnaphthalene Catalysts: Zinc chloride ;  rt → 150 °C; 7 h, 150 °C; 150 °C → 120 °C
Referencia
Study on Fischer indole synthesis catalyzed by hollow molecular sieves
Hu, Xianchao; et al, Henan Huagong, 2005, 22(6), 25-26

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile ;  rt
Referencia
Electroreductive desulfurative transformations with thioethers as alkyl radical precursors
Kuzmin, Julius; et al, ChemRxiv, 2023, 1, 1-17

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C; 4 h, rt
1.2 Reagents: Ethyl acetate ,  Potassium sodium tartrate Solvents: Water
Referencia
Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides. Facile synthesis and transformation of substituted oxindoles
Kikue, Nobutaka; et al, Heterocycles, 2015, 90(1), 540-562

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  overnight, rt
1.2 Reagents: Water ;  rt
Referencia
Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds
Yang, Xi; et al, Chemical Science, 2022, 13(34), 10095-10102

Métodos de producción 12

Condiciones de reacción
Referencia
Indole derivatives. VI. Reaction between monobromoacetone and primary and secondary aromatic amines
Janetzky, E. F. J.; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1946, 65, 193-202

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  1,1,3,3-Tetramethyldisiloxane Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-dicyclohexyl-, tetrafluoroborate(1-) (1:1) Solvents: Toluene ;  10 h, 110 °C; 110 °C → rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; rt → 65 °C; 2 h, 65 °C
Referencia
Exhaustive Reduction of Esters Enabled by Nickel Catalysis
Cook, Adam; et al, Journal of the American Chemical Society, 2020, 142(18), 8109-8115

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  1 h, rt
1.2 rt; 24 h, rt
Referencia
Palladium(II)-Catalyzed C3-Selective Friedel-Crafts Reaction of Indoles with Aziridines
Yin, Jie Xiang; et al, Asian Journal of Organic Chemistry, 2016, 5(11), 1368-1377

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  5 min, cooled; 1 h, 0 °C
1.2 5 min, 0 °C; 0 °C → rt
1.3 Reagents: Water
Referencia
Remarkably reactive dihydroindoloindoles via palladium-catalyzed dearomatization
Bedford, Robin B.; et al, Chemical Communications (Cambridge, 2011, 47(12), 3649-3651

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methyl-d3benzene ;  rt → 120 °C; 14.5 h, 120 °C
Referencia
Frustrated Lewis Pair Catalyzed Dehydrogenative Oxidation of Indolines and Other Heterocycles
Maier, Alexander F. G.; et al, Angewandte Chemie, 2016, 55(40), 12219-12223

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: 2-Butenenitrile Catalysts: Triruthenium dodecacarbonyl ,  BIPHEP Solvents: 2-Methyl-2-butanol ;  rt
1.2 Catalysts: Zinc chloride ;  rt; 3 h, 130 °C
Referencia
From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis
Porcheddu, Andrea; et al, Organic Letters, 2012, 14(23), 6112-6115

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Tetrabutylammonium chloride ,  Palladium diacetate Solvents: Dimethylformamide ;  48 h, 25 °C
Referencia
Palladium(II) acetate
Grennberg, Helena; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-35

Métodos de producción 19

Condiciones de reacción
Referencia
Nickel-Catalyzed Asymmetric Friedel-Crafts Propargylation of 3-Substituted Indoles with Propargylic Carbonates Bearing an Internal Alkyne Group
Miyazaki, Yusuke; et al, Organic Letters, 2020, 22(5), 2049-2053

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: 3,3-Dimethyl-1-butene ,  Sodium hydride Catalysts: Di-μ-chlorotetrakis(η2-ethene)diiridium ,  1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylet… Solvents: Mesitylene ;  1 h, 150 °C
Referencia
Tandem C-H Transformations by a Single Iridium Catalyst: Direct Access to Indoles and Indolines from o-Alkyl-N-methylanilines
Ohmura, Toshimichi ; et al, ACS Catalysis, 2020, 10(5), 3152-3157

Métodos de producción 21

Condiciones de reacción
1.1 Solvents: Water ,  1-Hexyl-3-methylimidazolium bromide ;  15 min, 240 °C; cooled
Referencia
Unique versatility of ionic liquids as clean decarboxylation catalyst cum solvent: a metal- and quinoline-free paradigm towards synthesis of indoles, styrenes, stilbenes and arene derivatives under microwave irradiation in aqueous conditions
Sharma, Abhishek; et al, Advanced Synthesis & Catalysis, 2008, 350(18), 2910-2920

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: Acetonitrile ;  rt
Referencia
Electroreductive Desulfurative Transformations with Thioethers as Alkyl Radical Precursors
Kuzmin, Julius ; et al, Angewandte Chemie, 2023, 62(39),

Métodos de producción 23

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  rt
1.2 Reagents: Water ;  rt
Referencia
Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides
Zhu, Ming-Hui; et al, Organic Letters, 2019, 21(17), 7073-7077

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C; 4 h, rt
1.2 Reagents: Ethyl acetate ,  Potassium sodium tartrate Solvents: Water
Referencia
Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides. Facile synthesis and transformation of substituted oxindoles
Kikue, Nobutaka; et al, Heterocycles, 2015, 90(1), 540-562

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
Referencia
Reductive aromatization of oxindoles to 3-substituted indoles
Mandal, Tirtha; et al, Tetrahedron Letters, 2020, 61(28),

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: 3,3-Dimethyl-1-butene ,  Sodium hydride Catalysts: Di-μ-chlorotetrakis(η2-ethene)diiridium ,  1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis[3,5-bis(1,1-dimethylet… Solvents: Mesitylene ;  24 h, 150 °C
Referencia
Tandem C-H Transformations by a Single Iridium Catalyst: Direct Access to Indoles and Indolines from o-Alkyl-N-methylanilines
Ohmura, Toshimichi ; et al, ACS Catalysis, 2020, 10(5), 3152-3157

Métodos de producción 27

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0.1 h, rt
1.2 Catalysts: Amberlyst 15 Solvents: Acetone ,  Water ;  rt → 45 °C; 12 h, 45 °C
1.3 Catalysts: Amberlyst 15 Solvents: Toluene ;  0.75 h, reflux
Referencia
Metal and Oxidant Free Construction of Substituted- and/or Polycyclic Indoles: A Useful Alternative to Bischler and Related Syntheses
Mari, Giacomo ; et al, European Journal of Organic Chemistry, 2020, 2020(33), 5411-5424

Métodos de producción 28

Condiciones de reacción
1.1 Reagents: Tosylhydrazine Solvents: Methanol ;  60 °C; 60 °C → rt
1.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium ;  rt; 24 h, 65 °C
Referencia
N-Tosylhydrazine-mediated deoxygenative hydrogenation of aldehydes and ketones catalyzed by Pd/C
Zhou, Lei; et al, Tetrahedron, 2013, 69(30), 6083-6087

Métodos de producción 29

Condiciones de reacción
1.1 Reagents: Lithium methoxide ,  Ammonia borane Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  36 h, 120 °C
Referencia
Titanium-Catalyzed Exhaustive Reduction of Oxo-Chemicals
Han, Bo; et al, Angewandte Chemie, 2022, 61(46),

Métodos de producción 30

Condiciones de reacción
1.1 Reagents: 1,3,5-Trimethyl-1,4-cyclohexadiene ,  Bis(pinacolato)diborane Catalysts: Ethyl isonicotinate Solvents: (Trifluoromethyl)benzene ;  18 h, 120 °C
Referencia
Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals
Gao, Liuzhou; et al, Chemical Communications (Cambridge, 2018, 54(82), 11534-11537

Métodos de producción 31

Condiciones de reacción
1.1 Reagents: Lithium methoxide ,  Ammonia borane Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  36 h, 120 °C
Referencia
Titanium-Catalyzed Exhaustive Reduction of Oxo-Chemicals
Han, Bo; et al, Angewandte Chemie, 2022, 61(46),

Métodos de producción 32

Condiciones de reacción
Referencia
Acid-catalyzed cyclization of α-oxo-anilides to 1,3-dihydro-3-hydroxyindol-2-ones
Aoyama, Hiromu; et al, Journal of the Chemical Society, 1976, (14), 1556-8

1,3-Dimethylindole Raw materials

1,3-Dimethylindole Preparation Products

1,3-Dimethylindole Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:875-30-9)1,3-Dimethylindole
Número de pedido:A1052751
Estado del inventario:in Stock
Cantidad:5g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:36
Precio ($):345.0/1207.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:875-30-9)1,3-Dimethylindole
A1052751
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):345.0/1207.0